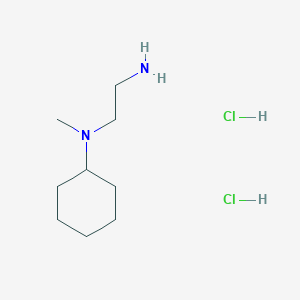

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine has been explored, with a focus on their use as asymmetric ligands and organocatalysts. A one-pot preparation method for these amines has been demonstrated, which is significant for the synthesis of complex organic molecules such as α-hydroxy γ-keto esters from simpler starting materials like arenes, chlorooxoacetates, and ketones . Additionally, the synthesis of Schiff bases from cyclohexane-1,2-diamine has been reported, with the characterization of these compounds by various spectroscopic techniques .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of several cyclohexane-1,2-diamine derivatives. For instance, the Schiff base N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was found to crystallize in the monoclinic non-standard I2/a space group, with the presence of C-HO and C-HN hydrogen bonds contributing to the crystalline network cohesion . The crystal and molecular structure of another derivative, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was also determined, revealing a planar condensed ring system and a chair conformation for the cyclohexane ring .

Chemical Reactions Analysis

The reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines has been studied, showing that treatment with sodium methylate in methanol leads to the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which can be further hydrolyzed to yield 1,1-dimethoxy-2-alkanones . This demonstrates the potential for cyclohexane-1,2-diamine derivatives to undergo various chemical transformations, which could be useful in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,2-diamine derivatives have been characterized through analytical and spectroscopic methods. For example, the Schiff base ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes with Cu(II), Co(II), and Ni(II) were studied, revealing non-electrolytic behavior and binuclear nature. The electrochemical properties of these metal complexes were found to be dependent on the redox state of the metal ions .

Scientific Research Applications

Molecular Structure and Crystal Packing Interactions

Research has highlighted the significance of various intermolecular interactions in the crystal packing of N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride analogues. Studies have shown that these interactions, including C–H⋯N, C–H⋯π, and π⋯π contacts, play a crucial role in determining the crystal structures and properties of these compounds. These interactions facilitate the formation of linear chains, layer structures, and three-dimensional networks, demonstrating the compound's potential in materials science, particularly in the design of molecular crystals with desired physical properties (Lai, Mohr, & Tiekink, 2006).

Chiral Catalysis and Optical Materials

N1-Cyclohexyl-N1-methylethane-1,2-diamine derivatives have been utilized in the synthesis of chiral mononuclear and polymeric cadmium(II) complexes. These complexes display luminescent properties, suggesting potential applications as optical materials. The study indicates that the positional isomerism of the ligands contributes to the formation of these complexes, underscoring the compound's utility in developing new materials for optical applications (Cheng et al., 2013).

Asymmetric Synthesis and Organocatalysis

The compound has shown promise in asymmetric synthesis and organocatalysis. A novel chiral 1,2-diaminocyclohexane derivative was synthesized and employed as a catalyst in aldol reactions between ketones and aryl aldehydes, achieving high yields and excellent enantioselectivity. This highlights its application in the synthesis of enantiomerically pure compounds, a crucial aspect of pharmaceutical and fine chemical manufacturing (Xu, Li, & Gou, 2013).

Synthesis of Enantiomerically Pure Compounds

Additionally, an efficient pathway to synthesize enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine highlights its importance in the preparation of chiral building blocks. Such compounds are invaluable for the development of new drugs and materials with specific optical properties (Shen, Ye, Hou, & Wang, 2013).

properties

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h9H,2-8,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLQDBPYRZQQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627808 |

Source

|

| Record name | N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177346-07-4 |

Source

|

| Record name | N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)